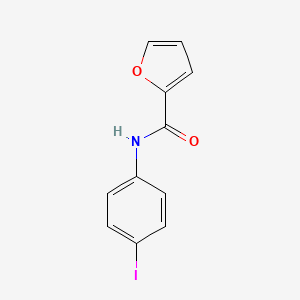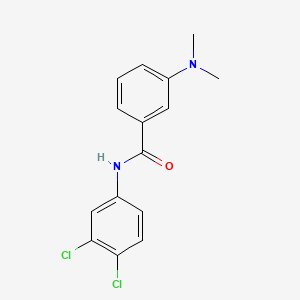![molecular formula C18H16ClN3O3 B5546220 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including compounds similar to 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole, often involves cyclization reactions. A study presents the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles through cyclization of 5-(4′-chlorophenyl)-2-furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride under microwave irradiation. This method provides advantages such as high yield, increased reaction rate, and simplified work-up procedures (Li Zheng, 2004).
Molecular Structure Analysis
The structural characterization of similar 1,3,4-oxadiazole compounds has been conducted using various analytical techniques. One study describes the synthesis and characterization of a 1,3,4-oxadiazole compound, highlighting the use of IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction for structural elucidation. The molecular structure was further optimized using density functional theory (DFT) (Z. Şahin et al., 2012).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, contributing to their chemical diversity and applicability. A study on the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles showcases cyclocondensation reactions as a pathway to generate these compounds, emphasizing the role of substituents in influencing the basicity of the pyridine system (A. Kudelko et al., 2014).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as stability, crystal structure, and solubility, are crucial for their potential applications. The stability and crystal packing of these compounds can be significantly influenced by intermolecular interactions, as seen in the crystal structure analysis of a 1,3,4-oxadiazole compound, which revealed the presence of C-H…O hydrogen bonds and π…π interactions stabilizing the crystal lattice (Shan Hou et al., 2013).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazoles, such as reactivity, electron-withdrawing effects, and fluorescence, are influenced by their molecular structure. A study on the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives indicated that the absorption and emission wavelengths could be affected by substituent groups, demonstrating the versatility of these compounds in optical applications (Yan-qing Ge et al., 2014).
Applications De Recherche Scientifique
Synthetic Methodologies
A significant aspect of research on compounds like 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole involves innovative synthetic methodologies. For instance, the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation represents a notable advancement. This method is highlighted by its high yield, accelerated reaction rate, and simplified work-up procedure compared to traditional synthetic approaches (Li Zheng, 2004).
Biological Activities and Applications
The 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities which are of interest in pharmaceutical and medicinal chemistry. For example, certain 1,3,4-oxadiazole derivatives have been identified for their antimicrobial properties. These compounds have shown notable efficacy against various bacterial and fungal strains, indicating their potential as therapeutic agents (E. Jafari et al., 2017). Furthermore, the 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid have been studied for their insecticidal activities, underscoring the versatility of oxadiazole compounds in developing new pesticides (B. S. Holla et al., 2004).
Material Science Applications
In addition to their biological activities, 1,3,4-oxadiazole derivatives find applications in material science, particularly in the development of light-emitting materials. The synthesis and characterization of polymers containing 1,3,4-oxadiazole rings, which exhibit fluorescence in the blue region, demonstrate the potential of these compounds in the fabrication of organic light-emitting diodes (OLEDs). Such materials are notable for their high thermal stability, good film-forming ability, and excellent solubility in organic solvents, making them attractive for various optoelectronic applications (C. Hamciuc et al., 2015).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a reactivity hazard. It’s always important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-17(21-25-20-11)14-7-4-10-22(14)18(23)16-9-8-15(24-16)12-5-2-3-6-13(12)19/h2-3,5-6,8-9,14H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDPFCXUUMRSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[5-(2-Chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)